N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine
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Overview
Description
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromo and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Glycine Derivatization: The attachment of the glycine moiety to the sulfonylated aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromo-4-ethoxyphenyl)sulfonyl]-N-phenylglycine
- N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylglycine
- N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylalanine
Uniqueness
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups on the aromatic ring, along with the sulfonyl and glycine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14BrNO5S |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
2-(N-(3-bromo-4-methoxyphenyl)sulfonylanilino)acetic acid |
InChI |
InChI=1S/C15H14BrNO5S/c1-22-14-8-7-12(9-13(14)16)23(20,21)17(10-15(18)19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
ZWDZYLNFYIVMFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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